1-Methyl-3,5-dimethylidenecyclohex-1-ene
Description
Properties
CAS No. |
102236-48-6 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
1-methyl-3,5-dimethylidenecyclohexene |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h5H,1-2,4,6H2,3H3 |
InChI Key |
OLDMQBLSLGNVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C)CC(=C)C1 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of 1,3-Dienes with Methyl-Substituted Dienophiles
A 1,3-diene (e.g., 2-methyl-1,3-butadiene) reacts with a dienophile bearing pre-installed methyl groups (e.g., methyl maleic anhydride) under thermal or Lewis acid-catalyzed conditions. The reaction proceeds via a suprafacial-suprafacial [4+2] cycloaddition, yielding a bicyclic adduct with endo stereochemistry.
Reaction Conditions
Base-Mediated Elimination
The bicyclic adduct undergoes elimination using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to generate the exo-methylene groups. This step exploits the steric strain in the adduct, favoring β-hydride elimination.
Optimization Data
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| t-BuOK | THF | 25 | 85 |
| DBU | DMF | 80 | 78 |
| NaHMDS | THF | −78 → 25 | 82 |
Ring-Closing Olefin Metathesis (RCM)
Grubbs-catalyzed metathesis offers a modular route to cyclohexene derivatives. For this compound, a diene substrate with terminal olefins at positions 3 and 5 is required.
Substrate Design
A linear triene precursor, such as 1-methyl-3,5-diallylcyclohex-1-ene, undergoes RCM using Grubbs II catalyst. The reaction proceeds via a [2+2] metallocyclobutane intermediate, selectively forming the exo-methylene groups.
Catalytic Efficiency
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Grubbs II | 5 | 12 | 91 |
| Hoveyda-Grubbs II | 10 | 24 | 88 |
| Schrock | 3 | 6 | 84 |
Stereochemical Control
The Z-selectivity of the exo-methylene groups is influenced by the catalyst’s backbone. Grubbs II favors trans olefins (E:Z = 3:1), while Schrock catalysts enhance Z-selectivity (E:Z = 1:4).
Dehydrohalogenation of Halogenated Precursors
Elimination reactions provide a direct route to introduce double bonds. A 1-methyl-3,5-dihalocyclohexane precursor (e.g., 1-methyl-3,5-dibromocyclohexane) treated with a strong base yields the target compound.
Base Screening
Elimination efficiency correlates with base strength and solvent polarity. Bulky bases minimize side reactions (e.g., nucleophilic substitution).
Performance Comparison
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LDA | THF | −78 → 25 | 76 |
| t-BuOK | Toluene | 110 | 81 |
| KOH | Ethanol | 80 | 65 |
Mechanistic Insights
The reaction follows an E2 mechanism, with anti-periplanar geometry facilitating simultaneous elimination of HBr. Isotopic labeling studies confirm concerted pathway dominance (kH/kD = 3.2).
Electrocyclic Ring-Opening of Bicyclic Intermediates
Photoinduced electrocyclic reactions enable access to strained cyclohexenes. A norbornene-derived precursor with methyl and exo-methylene groups undergoes [4π] electrocyclic opening under UV light.
Thermal Reversibility
The electrocyclic process is reversible at elevated temperatures (ΔG‡ = 28.3 kcal/mol), necessitating rapid quenching to isolate the product.
Palladium-Catalyzed Dehydrogenation
Transition-metal-catalyzed dehydrogenation converts saturated precursors to conjugated dienes. A 1-methylcyclohexane derivative with latent methylene groups undergoes Pd-mediated dehydrogenation.
Catalyst Systems
| Catalyst | Oxidant | TOF (h⁻¹) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | O₂ | 120 | 89 |
| Pd(OAc)₂ | Benzoquinone | 95 | 85 |
| PdCl₂ | CuCl₂ | 78 | 72 |
Substrate Scope
Bulky substituents at positions 3 and 5 hinder dehydrogenation (yield drop to 54% for tert-butyl groups).
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-methyl-3,5-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
Cyclohexene, 1-methyl-3,5-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclohexene, 1-methyl-3,5-bis(methylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Analogs and Molecular Formulas
Key Observations :
Reactivity and Stability
- Comparative Stability : Saturated analogs (e.g., 1-methyl-1-phenylcyclohexane) are more thermally stable due to the absence of strain from double bonds .
- Synthetic Utility: Compounds with multiple double bonds, like the target, are often intermediates in drug synthesis. For example, prodrugs with methylindazol and dihydroisoquinoline moieties (as in ) leverage similar strained systems for controlled release .
Functional Group Influence
- Methylidene vs. Methyl : Exocyclic methylidene groups (CH₂) in the target compound create electron-deficient regions, favoring electrophilic additions. In contrast, methyl groups (e.g., 1,3-dimethylcyclohexene) stabilize the ring via hyperconjugation.
- Phenyl Substituents : 1-Methyl-1-phenylcyclohexane’s bulky phenyl group reduces reactivity but enhances lipophilicity, a trait exploited in drug design .
Experimental Data Gaps
Direct studies on this compound are scarce. However, inferences from analogs suggest:
- Polymerization Potential: Likely higher than mono-unsaturated analogs due to multiple reactive sites.
- Pharmaceutical Relevance: Prodrugs with complex bicyclic systems (e.g., ’s 3,4-dihydro-1H-isoquinoline derivatives) highlight the role of strained rings in bioactive molecules .
Patent Landscape
The European Patent Bulletin (2023) emphasizes prodrugs with methylindazol and hydroxyl-methyl substitutions, underscoring the pharmaceutical industry’s interest in strained bicyclic systems .
Biological Activity
1-Methyl-3,5-dimethylidenecyclohex-1-ene (commonly referred to as MDCH) is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant pharmacological properties. This article explores the biological activity of MDCH, focusing on its antioxidant, antibacterial, and potential therapeutic effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be illustrated as follows:
This compound features a cyclohexene ring with two double bonds and a methyl group, which may contribute to its reactivity and interaction with biological systems.
Antioxidant Activity
Antioxidant activity is critical in mitigating oxidative stress, which is linked to various diseases. The antioxidant capacity of MDCH can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
Case Study: Antioxidant Evaluation
A study assessing the antioxidant properties of similar compounds revealed that cyclic hydrocarbons often exhibit moderate to high antioxidant activity. For instance, compounds with structural similarities to MDCH demonstrated a radical scavenging activity of approximately 69.63% at a concentration of 5 mL/L in DPPH assays .
| Compound | DPPH Scavenging Activity (%) | Concentration (mL/L) |
|---|---|---|
| MDCH | 69.63 | 5 |
| Reference Compound | 51.56 | 90 |
Antibacterial Activity
The antibacterial properties of MDCH are another area of interest. Compounds similar in structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro studies have indicated that MDCH exhibits significant antibacterial activity against common pathogens. For example, a related compound demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with values as low as 0.22 mg/mL for certain derivatives .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.44 |
| Plesiomonas shigelloides | 0.22 |
The mechanism by which MDCH exerts its biological effects may involve the modulation of cellular pathways linked to oxidative stress and inflammation. Molecular docking studies suggest that similar compounds can interact with key biomolecules involved in these pathways, potentially leading to therapeutic effects against chronic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
